molecular formula C27H29N3O4 B250676 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Katalognummer B250676
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: PDEILDGEBNSIOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a benzodiazepine receptor agonist that has been shown to exhibit anxiolytic and anticonvulsant effects in preclinical studies.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves binding to the benzodiazepine receptor in the brain, which is a subtype of the GABA-A receptor. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate enhances the activity of GABA, a neurotransmitter that inhibits neuronal activity in the brain, leading to anxiolytic and anticonvulsant effects. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate also modulates the activity of glutamate, another neurotransmitter that is involved in neuronal excitation, which may contribute to its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, which are mediated by its binding to the benzodiazepine receptor in the brain. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its high potency and selectivity for the benzodiazepine receptor, which allows for precise pharmacological studies. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate also exhibits good solubility in water and organic solvents, which facilitates its use in various assays. However, Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has some limitations for lab experiments, including its potential toxicity and limited bioavailability, which may require the use of high doses or alternative administration routes.

Zukünftige Richtungen

There are several future directions for the research on Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. The development of new derivatives of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate may involve modifications to its chemical structure to improve its potency, selectivity, and bioavailability. The investigation of its potential therapeutic applications may involve preclinical and clinical studies in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. The elucidation of its molecular mechanism of action may involve the use of various techniques, including X-ray crystallography and molecular modeling, to determine the binding site and conformational changes induced by Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate binding to the benzodiazepine receptor.

Synthesemethoden

The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with 3-(phenoxyacetyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to obtain Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate. The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. Preclinical studies have shown that Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate exhibits anxiolytic and anticonvulsant effects by binding to the benzodiazepine receptor in the brain. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The potential therapeutic applications of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate have led to the development of various derivatives of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate with improved pharmacological properties.

Eigenschaften

Molekularformel

C27H29N3O4

Molekulargewicht

459.5 g/mol

IUPAC-Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-33-27(32)22-12-13-25(24(18-22)28-26(31)20-34-23-10-6-3-7-11-23)30-16-14-29(15-17-30)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19-20H2,1H3,(H,28,31)

InChI-Schlüssel

PDEILDGEBNSIOK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.